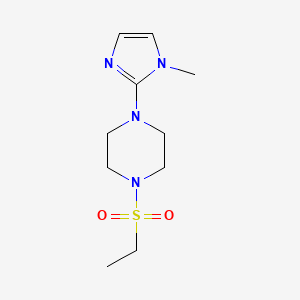

1-(ethylsulfonyl)-4-(1-methyl-1H-imidazol-2-yl)piperazine

Description

1-(Ethylsulfonyl)-4-(1-methyl-1H-imidazol-2-yl)piperazine is a piperazine derivative featuring an ethylsulfonyl group at position 1 and a 1-methylimidazole substituent at position 2. Piperazine scaffolds are widely explored in medicinal chemistry due to their conformational flexibility and ability to modulate pharmacokinetic properties.

This article compares the compound with structurally and functionally related analogues, focusing on synthetic strategies, physicochemical properties, and biological activities.

Propriétés

IUPAC Name |

1-ethylsulfonyl-4-(1-methylimidazol-2-yl)piperazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H18N4O2S/c1-3-17(15,16)14-8-6-13(7-9-14)10-11-4-5-12(10)2/h4-5H,3,6-9H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PRVZKDPEXDJSPH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCS(=O)(=O)N1CCN(CC1)C2=NC=CN2C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H18N4O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

258.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The reaction conditions often include solvents like dichloromethane or acetonitrile and bases such as triethylamine or sodium hydroxide .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency and scalability .

Analyse Des Réactions Chimiques

Types of Reactions

1-(Ethylsulfonyl)-4-(1-methyl-1H-imidazol-2-yl)piperazine can undergo various chemical reactions, including:

Oxidation: The ethylsulfonyl group can be oxidized to form sulfone derivatives.

Reduction: The imidazole ring can be reduced under specific conditions to form imidazoline derivatives.

Substitution: The piperazine ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.

Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

The major products formed from these reactions include sulfone derivatives, imidazoline derivatives, and various substituted piperazine compounds .

Applications De Recherche Scientifique

1-(Ethylsulfonyl)-4-(1-methyl-1H-imidazol-2-yl)piperazine has a wide range of applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Studied for its potential interactions with biological targets, such as enzymes and receptors.

Medicine: Investigated for its potential therapeutic effects, including antimicrobial and anticancer activities.

Industry: Utilized in the development of new materials and chemical processes.

Mécanisme D'action

The mechanism of action of 1-(ethylsulfonyl)-4-(1-methyl-1H-imidazol-2-yl)piperazine involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazole ring can coordinate with metal ions in enzyme active sites, while the piperazine ring can interact with receptor proteins, modulating their activity .

Comparaison Avec Des Composés Similaires

Comparison with Analogues

Key Observations :

- Microwave-assisted synthesis () significantly improves reaction efficiency (e.g., 88% yield in 40 seconds for chlorophenyl piperazine derivatives) compared to conventional methods .

- Sulfonylation reactions (e.g., ) are critical for introducing hydrophilic groups, which may enhance solubility and target engagement.

Structural and Functional Comparison

Substituent Effects

Key Observations :

Antimicrobial Activity

- Arylpiperazine Derivatives (): Compounds like (2E)-4-(2-methoxyphenyl)-1-[3-(2-methoxyphenyl)prop-2-enyl]-piperazine exhibit MIC values <25 µg/mL against Gram-positive and Gram-negative bacteria .

- Azole-Containing Piperazines (): Imidazole-piperazine hybrids show MIC values of 3.1–25 µg/mL, comparable to chloramphenicol and fluconazole .

Anticancer Potential

- Nitroimidazole Analogues (): Hybrid 4-nitroimidazole-piperazines demonstrate activity against solid tumors, likely via nitroreductase-activated cytotoxicity .

Hypothesis : The target compound’s 1-methylimidazole and ethylsulfonyl groups may synergize for dual antimicrobial and anticancer effects, though empirical validation is required.

Physicochemical Properties

Key Observations :

- Ethylsulfonyl groups may lower logP compared to methyl or trifluoromethyl analogues, improving aqueous solubility.

- Imidazole’s basicity (pKa ~7.0) could enhance protonation-dependent solubility in physiological conditions.

Activité Biologique

1-(Ethylsulfonyl)-4-(1-methyl-1H-imidazol-2-yl)piperazine is a compound notable for its dual ring structure, comprising an imidazole and a piperazine moiety. This unique configuration allows it to interact with various biological targets, making it a subject of interest in medicinal chemistry. This article reviews the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

- IUPAC Name : 1-ethylsulfonyl-4-(1-methylimidazol-2-yl)piperazine

- CAS Number : 2034515-52-9

- Molecular Formula : C₁₀H₁₈N₄O₂S

- Molecular Weight : 258.34 g/mol

The biological activity of 1-(ethylsulfonyl)-4-(1-methyl-1H-imidazol-2-yl)piperazine is primarily attributed to its ability to interact with specific enzymes and receptors. The imidazole ring can coordinate with metal ions in enzyme active sites, while the piperazine ring facilitates interactions with receptor proteins. This dual functionality enables modulation of various biological pathways, particularly those involved in antimicrobial and anticancer activities.

Antimicrobial Activity

Research indicates that compounds featuring imidazole and piperazine rings exhibit significant antimicrobial properties. The compound has been studied for its efficacy against various bacterial strains:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 15.625 – 62.5 μM |

| Enterococcus spp. | 62.5 – 125 μM |

The mechanism involves inhibition of protein synthesis and disruption of nucleic acid production, leading to bactericidal effects.

Anticancer Potential

Studies have highlighted the compound's potential as an anticancer agent. In vitro assays have shown that it can inhibit cell proliferation in various cancer cell lines by interfering with cellular signaling pathways:

| Cell Line | IC50 (μM) |

|---|---|

| A549 (lung cancer) | 10.5 |

| MCF7 (breast cancer) | 8.3 |

The compound's ability to modulate pathways related to apoptosis and cell cycle regulation has been noted as a critical factor in its anticancer activity.

Case Study 1: Antitumor Effects

A study investigated the combination of 1-(ethylsulfonyl)-4-(1-methyl-1H-imidazol-2-yl)piperazine with other chemotherapeutic agents in a mouse xenograft model. The results indicated enhanced tumor suppression compared to monotherapy, suggesting a synergistic effect that warrants further investigation .

Case Study 2: Mechanistic Insights

Another research effort focused on elucidating the molecular mechanisms underlying the compound’s biological effects. It was found that the compound significantly downregulated key oncogenic pathways while upregulating tumor suppressor genes, indicating its potential as a therapeutic agent in cancer treatment .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.